molecular formula C19H20N4O4S B12043432 3-(2-Methoxyphenyl)-4-((2,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-72-3

3-(2-Methoxyphenyl)-4-((2,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12043432
CAS No.: 478256-72-3
M. Wt: 400.5 g/mol
InChI Key: NIZCGYVSPLTGGT-RGVLZGJSSA-N
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Description

This compound belongs to the 1,2,4-triazole-5-thione family, characterized by a sulfur atom at position 5 and a Schiff base (benzylideneamino) group at position 3. Its structure includes a 2-methoxyphenyl substituent at position 3 and a 2,4,5-trimethoxybenzylidene moiety, which confers unique electronic and steric properties. Its synthesis typically involves condensation of a triazole-thione precursor with 2,4,5-trimethoxybenzaldehyde under acidic or catalytic conditions .

Properties

CAS No.

478256-72-3

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O4S/c1-24-14-8-6-5-7-13(14)18-21-22-19(28)23(18)20-11-12-9-16(26-3)17(27-4)10-15(12)25-2/h5-11H,1-4H3,(H,22,28)/b20-11+

InChI Key

NIZCGYVSPLTGGT-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3OC)OC)OC

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

a. Position 3 Substitutions

  • 5-(4-Chlorophenyl)-4-[(E)-(2,4,5-trimethoxybenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 380453-94-1): Differs by a 4-chlorophenyl group at position 3. The electron-withdrawing Cl substituent may reduce electron density on the triazole ring compared to the 2-methoxyphenyl group, affecting reactivity and intermolecular interactions .
  • 3-(2-Bromophenyl)-4-substituted derivatives :
    Bromine’s heavy atom effect influences crystallographic packing via halogen bonding, absent in the methoxy-substituted parent compound .

b. Position 4 Substitutions

  • (E)-3-(2-Ethoxyphenyl)-4-(2-fluorobenzylideneamino)-1H-1,2,4-triazole-5(4H)-thione: The ethoxy group (vs. The fluorobenzylidene group introduces electronegativity, affecting hydrogen-bonding capacity .
  • 4-((4-(Dimethylamino)benzylidene)amino)-3-(3-ethoxyphenyl) derivative (CAS 606122-42-3): The dimethylamino group enhances electron donation, shifting NMR signals upfield compared to trimethoxy derivatives .
Benzylidene Group Modifications
  • 4-((3-Phenylmethoxyphenyl)methylideneamino) derivatives: The benzyloxy group introduces π-π stacking opportunities absent in the trimethoxy analog, influencing crystal packing .
  • 4-(3,5-Di-tert-butyl-4-hydroxybenzylideneamino) derivatives: Bulky tert-butyl groups improve thermal stability but reduce solubility in polar solvents compared to the parent compound .

Physicochemical and Spectral Properties

Table 1: Key Spectral Data Comparison
Compound IR (C=N stretch, cm⁻¹) $^1$H NMR (δ, ppm) Key Signals Reference
Parent Compound ~1600–1620 3.8–4.1 (OCH3), 7.2–8.1 (aromatic H)
5-(4-Chlorophenyl) analog ~1595–1615 7.5–8.3 (aromatic H), 3.9–4.2 (OCH3)
4-((4-Dimethylamino)benzylidene) analog ~1580–1605 2.9 (N(CH3)2), 6.8–7.6 (aromatic H)
Table 2: Solubility and Stability
Compound Solubility in Methanol Thermal Stability (°C) Reference
Parent Compound High 180–200
tert-Butyl-substituted analog Moderate 220–240

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